![molecular formula C16H17NO3 B6380235 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% CAS No. 1261922-64-8](/img/structure/B6380235.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% (5-DMAP-2-MP) is an organic compound composed of a phenol group with a methoxy group attached to the para position. It is used as a reagent in organic synthesis and is useful for the protection of alcohols and amines. 5-DMAP-2-MP has a wide range of applications in scientific research, including its use as a reagent for the synthesis of peptides, proteins, and other molecules.
Wirkmechanismus
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is used as a reagent in organic synthesis to protect alcohols and amines. The mechanism of action involves the reaction of the phenol group with the dimethylaminocarbonyl chloride to form a carbamate group, which is then attached to the alcohol or amine. This reaction is reversible and can be used to selectively protect the alcohol or amine from further reactions.
Biochemical and Physiological Effects
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is not known to have any direct biochemical or physiological effects on humans or animals. However, it has been shown to be toxic to some bacteria and can be used as a preservative in food and beverages.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in lab experiments is that it is a relatively inexpensive reagent and is easy to use. It is also relatively non-toxic and can be used in a wide range of reactions. However, it is important to note that 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% can be toxic to some bacteria and can be used as a preservative in food and beverages.
Zukünftige Richtungen
The use of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in scientific research is expected to continue to grow as new applications are discovered. Possible future directions include the use of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% as a reagent for the synthesis of peptides, proteins, and other molecules, as well as for the synthesis of organic compounds. Additionally, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% may be used as a preservative in food and beverages, as well as for the protection of alcohols and amines. Finally, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% may be used in the synthesis of new organic compounds that are difficult to synthesize using other methods.
Synthesemethoden
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is synthesized by the reaction of 5-chloro-2-methoxyphenol and dimethylaminocarbonyl chloride in the presence of a base. The reaction is carried out in a basic environment, such as aqueous sodium hydroxide, in order to form the desired product. The reaction is typically carried out at room temperature and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is widely used in scientific research for the protection of alcohols and amines. It is used as a protecting group for the synthesis of peptides, proteins, and other molecules, as well as for the synthesis of organic compounds. 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is also useful for the synthesis of organic compounds that are difficult to synthesize using other methods.
Eigenschaften
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(2)16(19)13-6-4-5-11(9-13)12-7-8-15(20-3)14(18)10-12/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXCYIONTOWOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685707 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol | |
CAS RN |
1261922-64-8 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




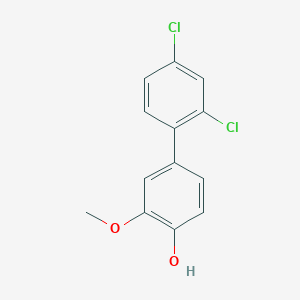
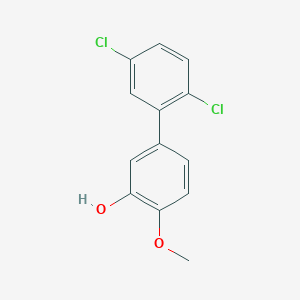
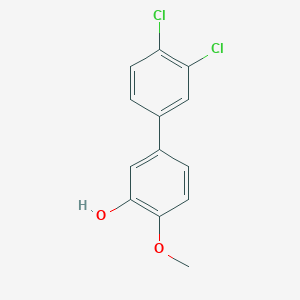
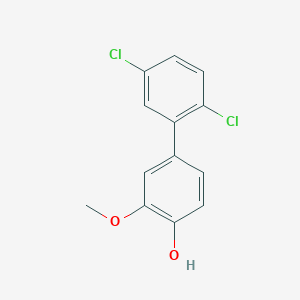
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380210.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380220.png)

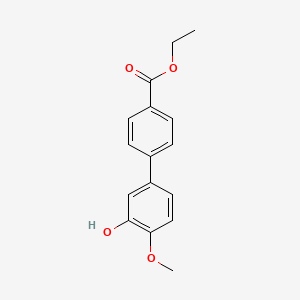
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380239.png)
